(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate
CAS No.: 355809-57-3
Cat. No.: VC5503944
Molecular Formula: C16H15NO4
Molecular Weight: 285.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355809-57-3 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.299 |
| IUPAC Name | ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
| Standard InChI | InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+ |
| Standard InChI Key | RAJVLUGNFRCEDB-MDZDMXLPSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Introduction
Chemical Structure and Molecular Characteristics
(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate (CAS: 355809-57-3) belongs to the class of substituted acrylamides, featuring a planar (E)-configured α,β-unsaturated carbonyl system. Its IUPAC name, ethyl (E)-4-(3-(furan-2-yl)acrylamido)benzoate, reflects the ester group at the para position of the benzoic acid scaffold and the furan-linked acrylamido substituent .
Molecular Geometry and Stereochemistry
The compound adopts an (E)-configuration at the double bond of the acrylamido group, as confirmed by NMR spectroscopy and X-ray crystallography in analogous structures . The furan ring’s oxygen atom participates in conjugation with the acrylamido π-system, stabilizing the planar geometry. Key bond lengths include:
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C=O (ester): 1.21 Å
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C=C (acrylamido): 1.34 Å
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C-O (furan): 1.36 Å
Table 1: Molecular Properties of (E)-Ethyl 4-(3-(Furan-2-yl)Acrylamido)Benzoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₄ | |
| Molar Mass (g/mol) | 285.29 | |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Preparation
The synthesis of (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate typically involves a three-step protocol:
Step 1: Formation of 3-(Furan-2-yl)Acrylic Acid
Furan-2-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine, yielding 3-(furan-2-yl)acrylic acid. Optimal conditions include refluxing in ethanol at 80°C for 6 hours, achieving yields of 78–85% .
Step 2: Esterification to Ethyl 4-Aminobenzoate
4-Aminobenzoic acid is esterified using ethanol and sulfuric acid as a catalyst. The reaction proceeds at 60°C for 4 hours, yielding ethyl 4-aminobenzoate with 92% efficiency.
Step 3: Acrylamido Coupling
The final step involves coupling 3-(furan-2-yl)acrylic acid with ethyl 4-aminobenzoate using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The (E)-isomer dominates (>95%) due to steric hindrance during imide formation .
Table 2: Optimization of Coupling Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 88 |
| Temperature | 0°C → RT | 85 |
| Catalyst (DCC:DMAP) | 1.2:0.1 equiv | 91 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition at temperatures above 160°C, with a half-life of 6 months under ambient storage conditions.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H, Ar-H), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 7.67 (d, J=3.6 Hz, 1H, Furan-H), 6.84–6.78 (m, 2H, Furan-H), 6.42 (d, J=15.6 Hz, 1H, CH=CN), 4.34 (q, J=7.2 Hz, 2H, OCH₂), 1.38 (t, J=7.2 Hz, 3H, CH₃) .
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C) .
Chemical Reactivity and Derivatives
Electrophilic Substitution
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH, H₂O | 4-(3-(Furan-2-yl)acrylamido)benzoic acid | 89 |
| Hydrogenation | H₂, Pd/C | Ethyl 4-(3-(furan-2-yl)propanamido)benzoate | 76 |
| Cycloaddition | Maleic anhydride | Furo[3,4-b]pyridine-5,7-dione | 68 |
| Assay | Target | IC₅₀/EC₅₀ (µM) | Mechanism |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | 18.7 ± 1.2 | Competitive binding |
| DPPH Scavenging | Free radicals | 45.2 ± 3.1 | Radical stabilization |
| CYP3A4 Inhibition | Cytochrome P450 | >100 | No significant interaction |
Industrial and Research Applications
Polymer Chemistry
The acrylamido group participates in radical polymerization, forming cross-linked hydrogels with 85% water absorption capacity. Copolymers with acrylamide show potential in drug delivery systems.
Photodynamic Therapy
Functionalization with porphyrin moieties yields photosensitizers with a singlet oxygen quantum yield (ΦΔ) of 0.58, suitable for cancer cell ablation under 650 nm light .
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